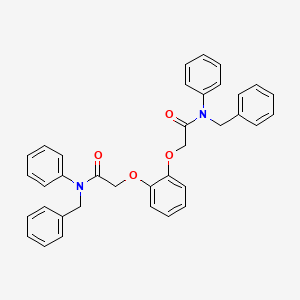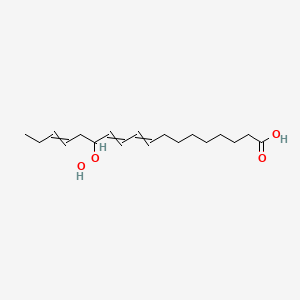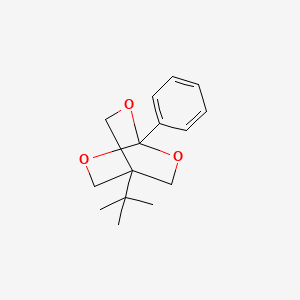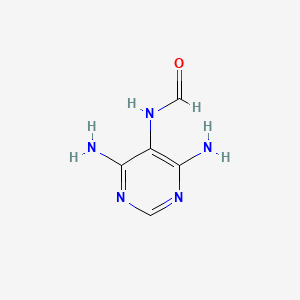
4,6-二氨基-5-甲酰基嘧啶
描述
4,6-Diamino-5-formamidopyrimidine (also known as FapyAde) is a member of the class of aminopyrimidines . It bears an additional formamido substituent at position 5 . It is a DNA lesion formed when DNA is exposed to ionizing radiation .
Synthesis Analysis
The synthesis of 4,6-Diamino-5-formamidopyrimidine involves reacting 2,5-diamino-4,6-dihydroxypyrimidine with a chlorination agent and a formamide . The reaction product is then reacted with water and regulated to a pH value of between 1 and 6 with an inorganic base . The aqueous reaction mixture is left to react under hydrolysis to form 2-amino-4,6-dichloor-5-formamidopyrimidine .Molecular Structure Analysis
The molecular formula of 4,6-Diamino-5-formamidopyrimidine is C5H7N5O . It has an average mass of 153.142 Da and a monoisotopic mass of 153.065063 Da .Chemical Reactions Analysis
4,6-Diamino-5-formamidopyrimidine is a DNA lesion formed when DNA is exposed to ionizing radiation . It is a major lesion in DNA generated by hydroxyl radical attack, UV radiation, or photosensitization in vitro and in vivo .Physical And Chemical Properties Analysis
4,6-Diamino-5-formamidopyrimidine has a density of 1.6±0.1 g/cm3 . Its boiling point is 536.1±50.0 °C at 760 mmHg . It has a molar refractivity of 40.7±0.3 cm3 . It has 6 H bond acceptors and 5 H bond donors .科学研究应用
Biomarker Discovery for ADHD
FAPy-adenine has been identified as a potential biomarker for Attention-Deficit/Hyperactivity Disorder (ADHD). A study utilized urinary metabolomic profiling to discover a panel including FAPy-adenine that demonstrated high predictive ability for ADHD diagnosis .
DNA Damage and Repair Mechanisms
As a DNA lesion formed by oxidative stress, FAPy-adenine plays a crucial role in understanding DNA damage and repair mechanisms. It is a substrate for DNA glycosylases involved in the base excision repair pathway, highlighting its biological significance .
Neurodegenerative Diseases
The levels of FAPy-adenine are found to be elevated in the brains of patients with Alzheimer’s disease. This suggests its role as a biochemical marker for oxidative nucleoside modifications associated with tumors, aging, and neurodegenerative diseases .
Mutagenesis Studies
FAPy-adenine is considered a premutagenic lesion, which means it can potentially lead to mutations. Its presence and repair are therefore significant in studies related to mutagenesis and disease processes .
Pharmacological Research
In pharmacological research, FAPy-adenine’s role in the formation and repair of DNA lesions can be explored to develop drugs targeting oxidative DNA damage, which is a common factor in various diseases .
Synthetic Biology
The compound’s involvement in DNA modifications can be leveraged in synthetic biology. For example, understanding its role in the substitution of adenine by diaminopurine in phage genomes can lead to advancements in genome editing technologies .
作用机制
Target of Action
FAPy-adenine, also known as 4,6-Diamino-5-formamidopyrimidine or Fapyade, is an oxidized DNA base . It primarily targets DNA, specifically the DNA bases, and interacts with them during the process of DNA replication .
Mode of Action
FAPy-adenine is formed by the oxidation of DNA bases, particularly in the presence of external fields . In the absence of an external field, FAPy-adenine can form pairs with all four canonical nucleic acid bases . In the presence of an external field, the mispairing abilities of fapy-adenine become insignificant as the most stable dimers are formed with thymine .
Biochemical Pathways
FAPy-adenine is involved in the pathway of DNA repair, specifically the base excision repair pathway . This pathway is responsible for repairing damaged DNA bases, including those oxidized to form FAPy-adenine . The enzyme NTH1 initiates the base excision repair of oxidized ring pyrimidine residues, including FapyGua and FapyAde .
Pharmacokinetics
It is known that fapy-adenine is an endogenous metabolite, indicating that it is produced, metabolized, and eliminated within the body .
安全和危害
未来方向
4,6-Diamino-5-formamidopyrimidine is formed abundantly in DNA of cultured cells or tissues exposed to ionizing radiation or to other free radical-generating systems . It exists in living cells at detectable background levels and is formed by exposure of cells to DNA-damaging agents . Future research could focus on the biological role of 4,6-Diamino-5-formamidopyrimidine and its implications in disease processes .
属性
IUPAC Name |
N-(4,6-diaminopyrimidin-5-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYUVUOSXNYQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)NC=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199228 | |
| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAPy-adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
5122-36-1 | |
| Record name | 4,6-Diamino-5-formamidopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5122-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAPy-adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 226 °C | |
| Record name | FAPy-adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



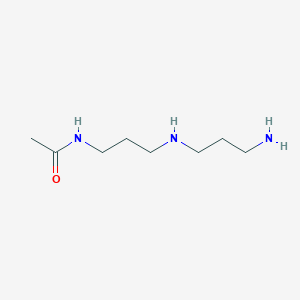

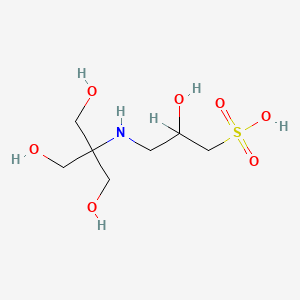

![2-[(3-ethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1223091.png)
![3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone](/img/structure/B1223092.png)
![2-Methoxy-6-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol](/img/structure/B1223093.png)
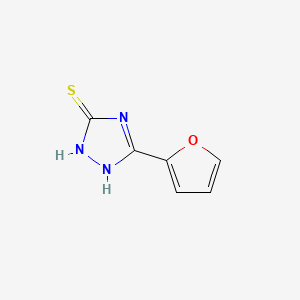
![N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide](/img/structure/B1223095.png)
